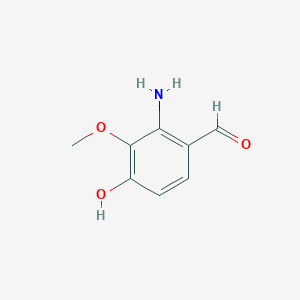

2-Amino-4-hydroxy-3-methoxybenzaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKIOGYYVJRTML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294315 | |

| Record name | 2-Amino-4-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89984-23-6 | |

| Record name | NSC95799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4 Hydroxy 3 Methoxybenzaldehyde

Application of Reducing Agents (e.g., Iron Powder, Mixed Solvent Ferrous Acid Reduction)

A notable method for the synthesis of this compound involves the reduction of a nitrovanillin derivative using iron powder in a mixed solvent system, a process referred to as mixed solvent ferrous acid reduction. google.com This technique offers advantages such as mild reaction conditions, reduced environmental impact, lower time consumption, and high product yield. google.com

The synthesis process comprises several key stages, beginning with the synthesis of acetyl vanillin (B372448), followed by the synthesis of 2-nitro-3-methoxy-4-acetylbenzaldehyde and 2-amino-3-methoxy-4-acetylbenzaldehyde, ultimately leading to the desired this compound. google.com The core reduction step employs iron powder as the reducing agent within a solvent mixture of acetic acid, a second alcohol, and water. google.com

A typical procedure for this reduction involves the following steps:

The addition of iron powder to a solution of the nitro vanillin ethyl ester. google.com

The gradual addition of concentrated hydrochloric acid over a period of 15 to 30 minutes. google.com

Maintaining the reaction temperature between 50 and 60°C for a duration of 2 to 3 hours. google.com

An exemplary embodiment of this synthesis technique specifies the use of 0.9 ml of concentrated hydrochloric acid, an addition time of 19 minutes, and a reaction time of 3 hours at 60°C. google.com

Table 1: Reaction Parameters for Mixed Solvent Ferrous Acid Reduction

| Parameter | Value |

|---|---|

| Reducing Agent | Iron Powder |

| Solvent System | Acetic Acid, Second Alcohol, Water |

| Acid Catalyst | Concentrated Hydrochloric Acid |

| Reaction Temperature | 50 - 60 °C |

Investigation of Reduction Mechanism and Selectivity

The reduction of an aromatic nitro group, such as that in the precursor to this compound, by metals in acidic media is a well-established transformation in organic chemistry. The use of iron in acidic conditions is a classic method for the conversion of nitroarenes to anilines.

The selectivity of this reduction method is a crucial aspect, particularly when other reducible functional groups are present in the molecule. In the case of the precursor, 2-nitro-3-methoxy-4-acetylbenzaldehyde, the primary functional groups are the nitro group, the aldehyde group, and an acetyl group. The use of iron powder in an acidic medium is known to be chemoselective for the reduction of the nitro group in the presence of other reducible functionalities like aldehydes and ketones. This selectivity is a key advantage of this synthetic approach, allowing for the specific transformation of the nitro group to an amino group while preserving the aldehyde functionality, which is essential for the final product, this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetyl vanillin |

| 2-nitro-3-methoxy-4-acetylbenzaldehyde |

| 2-amino-3-methoxy-4-acetylbenzaldehyde |

Reactivity and Derivatization Chemistry of 2 Amino 4 Hydroxy 3 Methoxybenzaldehyde

Condensation Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) is a primary site for electrophilic reactions, readily undergoing condensation with various nucleophiles. This reactivity is fundamental to the construction of larger, more complex molecular architectures.

The condensation of an aldehyde with a primary amine to form an imine, commonly known as a Schiff base, is a classic and robust reaction in organic chemistry. The aldehyde carbon of 2-Amino-4-hydroxy-3-methoxybenzaldehyde serves as an electrophile, reacting with the nucleophilic primary amine. The reaction typically proceeds under mild heating in a suitable solvent, such as ethanol, and often involves the removal of water to drive the equilibrium towards the product.

The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. This transformation converts the aldehyde into a versatile imine linkage, which is a cornerstone for the synthesis of numerous biologically active compounds and coordination complexes. While specific studies on this compound are not abundant, the reaction is analogous to that of structurally similar compounds like 2-hydroxy-3-methoxybenzaldehyde (B140153) and vanillin (B372448), which readily form Schiff bases with a wide variety of primary amines. researchgate.netsphinxsai.comresearchgate.net

Table 1: Examples of Primary Amines for Schiff Base Formation This table is illustrative of the types of primary amines that readily undergo condensation with substituted benzaldehydes, based on documented reactions with analogous compounds.

| Primary Amine | Resulting Schiff Base Structure (General) | Reference for Analogue Reaction |

| L-Arginine | Imine linkage with retained guanidinium (B1211019) and carboxylate groups | sphinxsai.com |

| 2-Aminophenol | Imine with an ortho-hydroxyl group on the N-phenyl ring | unn.edu.ng |

| 4-Aminobenzoic acid | Imine with a para-carboxylic acid group on the N-phenyl ring | mdpi.com |

| Aniline (B41778) | Basic N-phenyl imine | google.com |

| Ethyl-4-aminobenzoate | Imine with a para-ester functionality on the N-phenyl ring | mdpi.com |

Cyclization Reactions Leading to Heterocyclic Frameworks (e.g., Chromenes, Phenanthridines)

The aldehyde functionality of this compound is a key participant in multicomponent reactions that lead to the formation of complex heterocyclic systems.

Chromenes: A prominent example is the synthesis of 2-amino-4H-chromenes. This is typically a one-pot, three-component reaction involving an aldehyde, an active methylene (B1212753) compound (most commonly malononitrile), and a phenol (B47542) derivative (such as resorcinol, 1-naphthol, or 2-naphthol). orgchemres.orgfrontiersin.orgnih.gov The reaction mechanism generally begins with a Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of the phenolic compound to the electron-deficient alkene, and subsequent intramolecular cyclization and tautomerization to yield the stable 2-amino-4H-chromene framework. chemmethod.com A wide range of substituted aromatic aldehydes can be utilized in this synthesis, indicating that this compound is a suitable substrate for producing highly functionalized chromene derivatives. researchgate.net

Table 2: Conditions for Three-Component Chromene Synthesis This table showcases various catalytic systems used for the synthesis of 2-amino-4H-chromenes from different aldehydes, malononitrile, and naphthol/phenol derivatives.

| Aldehyde Type | Catalyst | Conditions | Reference |

| Aromatic Aldehydes | Diethylamine | Ethanol, Reflux | frontiersin.org |

| 4-Chlorobenzaldehyde | Metal-Organic Framework (MOF-5) | 80 °C, Solvent-Free | chemmethod.com |

| Aromatic Aldehydes | ZnO@zeolite-Y | 110 °C, Solvent-Free | orgchemres.org |

| Aromatic Aldehydes | MNPs@Cu | 90 °C, Solvent-Free | nih.gov |

Phenanthridines: The synthesis of the phenanthridine (B189435) skeleton from a simple aldehyde precursor like this compound is not a direct cyclization. Instead, it typically requires a multi-step approach. Modern synthetic routes to phenanthridines often rely on the intramolecular cyclization of more complex precursors, such as 2-isocyanobiphenyls or other ortho-functionalized biaryls, frequently employing radical-based or transition-metal-catalyzed methods. nih.gov An aldehyde might be used to construct one of these precursors, but it is not the direct cyclizing agent in a simple condensation.

Chemical Transformations at the Amino Group

The primary aromatic amino group (-NH₂) is a versatile functional handle, acting as a nucleophile and a precursor for diazonium salts.

The nucleophilic nature of the primary amino group allows it to readily undergo acylation and alkylation. These reactions are fundamental for protecting the amine, modifying its electronic influence on the aromatic ring, or introducing new functionalities.

Acylation: The reaction with acylating agents, such as acetyl chloride or acetic anhydride, converts the amino group into an amide (e.g., an acetamide). This transformation is significant as it changes the electronic character of the substituent from a strong ortho-, para-director and activating group to a moderately activating one. The resulting N-acyl derivative is also a key intermediate in many named reactions.

Alkylation: Alkylation of the amino group with alkyl halides can lead to the formation of secondary and tertiary amines. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. However, these reactions are useful for introducing alkyl chains that can alter the steric and electronic properties of the molecule.

One of the most important reactions of primary aromatic amines is diazotization. organic-chemistry.org Treatment of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N₂⁺Cl⁻). rsc.org

This diazonium salt is a highly reactive intermediate and a versatile electrophile. It can readily undergo electrophilic aromatic substitution with electron-rich coupling components, such as phenols, naphthols, or anilines, to form highly colored azo compounds. This reaction, known as azo coupling, is the basis for the synthesis of a vast array of azo dyes. rdd.edu.iq The coupling position on the partner molecule is typically para to an activating group (like -OH or -NH₂). The diazotization of this compound followed by azo coupling would produce novel azo dyes containing the intact benzaldehyde (B42025) moiety, suitable for further chemical modification.

Table 3: Common Coupling Components for Azo Dye Synthesis This table lists examples of electron-rich aromatic compounds that can act as nucleophiles in azo coupling reactions with the diazonium salt derived from this compound.

| Coupling Component | Class | Expected Product Type |

| Phenol | Phenol | Azo dye with a terminal p-hydroxyphenyl group |

| Resorcinol | Phenol (polyhydroxy) | Azo dye with a 2,4-dihydroxyphenyl group |

| 2-Naphthol (β-Naphthol) | Naphthol | Highly conjugated, colored azo dye |

| Aniline | Aromatic Amine | Diazoamino compound, can rearrange to aminoazobenzene |

| N,N-Dimethylaniline | Aromatic Amine | Azo dye with a terminal p-(dimethylamino)phenyl group |

Reactivity of the Hydroxyl and Methoxy (B1213986) Functionalities

The phenolic hydroxyl and methoxy groups also possess distinct reactivities that contribute to the derivatization potential of the molecule.

Hydroxyl Group: The phenolic hydroxyl group (-OH) is acidic and can be deprotonated by a base to form a phenoxide ion. This enhances its nucleophilicity, making it susceptible to alkylation. For instance, reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions in a Williamson ether synthesis would convert the hydroxyl group into an ether. This reaction is well-documented for the analogous compound vanillin. nih.gov Furthermore, the phenolic hydroxyl group is susceptible to oxidation. Studies on the closely related o-vanillin have shown that it can be oxidized to form a phenoxyl radical, which can then lead to quinone-type derivatives. researchgate.net

Methoxy Group: The methoxy group (-OCH₃) is generally one of the least reactive functionalities on the ring under typical conditions. Its primary chemical transformation is ether cleavage (demethylation) to yield a hydroxyl group. This reaction usually requires harsh conditions, such as refluxing with a strong acid like hydrobromic acid (HBr) or using powerful Lewis acids like boron tribromide (BBr₃). This would convert the this compound into 2-amino-3,4-dihydroxybenzaldehyde.

Etherification and Esterification of the Hydroxyl Group

No specific studies detailing the etherification or esterification of the 4-hydroxyl group of this compound have been identified. While methods for the derivatization of the hydroxyl group in structurally related compounds like vanillin (4-hydroxy-3-methoxybenzaldehyde) and ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) are well-documented, this information does not extend to the specified amino-substituted analogue. The presence of the amino group at the 2-position is expected to significantly influence the reactivity of the molecule, making direct extrapolation from other compounds scientifically unsound.

Chelation Potential and Ligand Formation for Metal Complexes

Similarly, there is a lack of published research on the chelation potential and formation of metal complexes involving this compound as a ligand. The coordination chemistry of Schiff base ligands derived from vanillin and ortho-vanillin is extensively studied. However, for this compound, the presence of three potential donor sites—the amino nitrogen, the phenolic oxygen, and the aldehyde oxygen—would result in unique chelation behavior. Without experimental data, any description of its coordination chemistry, including the types of metal complexes formed and their geometries, would be speculative.

Due to the absence of specific research data for this compound in these areas, it is not possible to provide a scientifically accurate and detailed article on its reactivity as requested.

Spectroscopic and Structural Characterization in Academic Research

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of 2-Hydroxy-3-methoxybenzaldehyde (B140153). By analyzing the interaction of the molecule with electromagnetic radiation, researchers have obtained detailed information about its electronic and vibrational states, as well as the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment and connectivity of hydrogen and carbon atoms in o-vanillin have been precisely mapped.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Hydroxy-3-methoxybenzaldehyde displays characteristic signals corresponding to the distinct protons in the molecule. A highly deshielded singlet, typically appearing around 11.0 ppm, is attributed to the phenolic hydroxyl proton (-OH), with its significant downfield shift indicating strong intramolecular hydrogen bonding with the adjacent aldehyde oxygen. The aldehydic proton (-CHO) resonates further downfield, typically near 9.85 ppm. The aromatic protons and the methoxy (B1213986) (-OCH₃) protons appear in their expected regions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon skeleton. The carbon of the aldehyde group (C=O) is the most deshielded, appearing around 196 ppm. The aromatic carbons attached to the oxygen atoms (C-OH and C-OCH₃) are found between 148 and 152 ppm, while the other aromatic carbons resonate in the 114-125 ppm range. The methoxy group's carbon signal is consistently observed at approximately 56 ppm.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 11.01 | -OH (phenolic) | 196.5 | -CHO (aldehyde) |

| 9.85 | -CHO (aldehyde) | 151.9 | C-OH |

| 7.48 (m) | Ar-H | 148.2 | C-OCH₃ |

| 6.97 (m) | Ar-H | 124.8 | Ar-C |

| 3.94 | -OCH₃ (methoxy) | 120.1 | Ar-CH |

| 118.9 | Ar-CH | ||

| 114.5 | Ar-CH | ||

| 56.4 | -OCH₃ |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the functional groups present in a molecule. The spectra for o-vanillin show characteristic absorption bands that confirm its structure.

The IR spectrum prominently features a broad absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of an O-H stretching vibration involved in strong intramolecular hydrogen bonding. The C-H stretching of the aldehyde group is observed as a distinct peak near 2850 cm⁻¹. The sharp and intense carbonyl (C=O) stretching band of the aldehyde appears around 1650-1665 cm⁻¹. Aromatic C=C stretching vibrations are visible in the 1600-1450 cm⁻¹ region, while the C-O stretching of the phenol (B47542) and the methoxy ether linkage are found in the 1250-1030 cm⁻¹ range. nist.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-2800 (broad) | O-H stretch (H-bonded) | Phenolic Hydroxyl |

| ~2850 | C-H stretch | Aldehyde |

| ~1660 | C=O stretch | Aldehyde Carbonyl |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether (methoxy) |

| ~1200 | C-O stretch | Phenol |

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of o-vanillin is characterized by absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The conjugated system, which includes the benzene (B151609) ring, the aldehyde, the hydroxyl, and the methoxy groups, influences the position and intensity of these bands. In a solvent like ethanol, o-vanillin typically exhibits strong absorption maxima around 255 nm and 325 nm, which are attributed to these electronic transitions. nist.gov

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2-Hydroxy-3-methoxybenzaldehyde, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 152, confirming its molecular formula of C₈H₈O₃. nist.gov

The fragmentation pattern under electron ionization (EI) is characteristic of its structure. Common fragmentation pathways include the loss of a hydrogen atom ([M-1]⁺ at m/z 151), the loss of a methyl group ([M-15]⁺ at m/z 137) from the methoxy moiety, and the loss of the aldehyde group as carbon monoxide ([M-28]⁺ at m/z 124) or the CHO radical ([M-29]⁺ at m/z 123). These fragments provide definitive evidence for the presence and connectivity of the aldehyde and methoxy functional groups.

Solid-State Structural Analysis

While spectroscopic methods reveal the molecular structure in solution or the gas phase, solid-state analysis provides precise information about the arrangement of atoms in the crystalline state.

Single-crystal X-ray crystallography has provided a definitive, three-dimensional structure of 2-Hydroxy-3-methoxybenzaldehyde. wisc.edu A study conducted at a low temperature (100 K) yielded highly precise geometric data, confirming the planarity of the benzene ring. wisc.edu

The analysis reveals that the carbon atom of the methoxy group lies very close to the plane of the benzene ring. wisc.edu This conformation is stabilized by a strong intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the oxygen of the aldehyde group. The crystal structure is further stabilized by weak intermolecular C—H⋯O hydrogen bonds, which link the molecules into a cohesive three-dimensional network. wisc.edu The bond lengths and angles determined from the crystallographic data are consistent with a substituted aromatic aldehyde structure. wisc.edu

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 24.367 |

| b (Å) | 24.407 |

| c (Å) | 4.7786 |

| Volume (ų) | 2842.0 |

| Z (Molecules per unit cell) | 16 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of 2-Amino-4-hydroxy-3-methoxybenzaldehyde is conducive to the formation of significant intermolecular interactions, primarily hydrogen bonding and π-π stacking. The amino (-NH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the oxygen atoms of the hydroxyl, methoxy (-OCH3), and aldehyde (-CHO) groups act as hydrogen bond acceptors.

Hydrogen Bonding: In related structures, such as derivatives of vanillin (B372448), extensive hydrogen bonding networks are commonly observed. For instance, in the crystal structure of a thiosemicarbazone derivative of 4-hydroxy-3-methoxybenzaldehyde, molecules are linked into dimers by N—H···S hydrogen bonds, and these dimers are further connected into a three-dimensional network through interactions with solvent molecules via O—H···O and N—H···N hydrogen bonds. nih.gov Theoretical studies on similar molecules, like 3-amino-4-methoxy benzamide, have confirmed the presence of intramolecular hydrogen bonding between adjacent functional groups, which influences the molecular conformation. ias.ac.in For this compound, it is highly probable that both intramolecular hydrogen bonds (between the amino and hydroxyl groups) and intermolecular hydrogen bonds (linking molecules into larger assemblies) are present, significantly impacting its physical properties.

π-π Stacking: The aromatic benzaldehyde (B42025) core of the molecule facilitates π-π stacking interactions. These non-covalent interactions are crucial for the stability of crystal structures in many aromatic compounds. nih.gov In compounds with similar aromatic systems, π-π stacking interactions are known to contribute to the formation of layered or stacked structures, working in concert with hydrogen bonding to create a stable three-dimensional framework. researchgate.net The interplay between the planar aromatic rings can lead to parallel-displaced or T-shaped stacking arrangements, influencing the density and electronic properties of the material.

Thermal Analysis for Material Characterization

Thermal analysis techniques are essential for understanding the material properties of a compound, including its stability, melting behavior, and decomposition profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two primary methods used for this purpose.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is used to detect phase transitions, such as melting, crystallization, and glass transitions.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | 150.5 | 155.2 | 120.8 |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. celignis.com This analysis provides information about the thermal stability and decomposition pattern of the material.

A TGA curve for this compound would indicate the temperature at which the compound begins to decompose. For vanillin, a structurally related compound, TGA has shown a single-step decomposition process. researchgate.net A similar profile would be anticipated for the subject compound, with the onset of weight loss signifying the limit of its thermal stability. The decomposition would likely involve the breakdown of the functional groups and the aromatic ring at elevated temperatures. The following table represents hypothetical TGA data to illustrate the expected thermal stability.

| Parameter | Value |

|---|---|

| Onset of Decomposition (Tonset) | 220 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 250 °C |

| Residual Mass at 600 °C | 5.2% |

Computational and Theoretical Studies on 2 Amino 4 Hydroxy 3 Methoxybenzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting a wide array of molecular properties.

Prediction of Electronic Structure and Energetics

For a molecule like 2-Amino-4-hydroxy-3-methoxybenzaldehyde, DFT calculations would be instrumental in understanding its fundamental electronic properties. Researchers utilize DFT to calculate optimized molecular geometries, total energies, and the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net

While specific data for this compound is not available, studies on related vanillin (B372448) derivatives and other substituted benzaldehydes routinely employ DFT for these purposes, providing a robust precedent for future investigations. researchgate.netresearchgate.net

Modeling of Reaction Mechanisms and Transition States

DFT is also a key tool for elucidating reaction mechanisms. By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the activation energies associated with chemical reactions. This allows for a detailed understanding of reaction kinetics and thermodynamics at the molecular level. For this compound, this could involve modeling its synthesis, degradation pathways, or its interaction with biological targets. Studies on related compounds, such as the antioxidant activity of Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde (B140153), have utilized DFT to explain structure-activity relationships. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules.

Conformational Preferences and Stereochemical Insights

The presence of rotatable bonds in this compound (e.g., around the methoxy (B1213986) and amino groups) suggests the existence of multiple conformers. Conformational analysis, often performed using molecular mechanics or DFT, is employed to identify the most stable three-dimensional arrangements of a molecule. This analysis provides crucial insights into how the molecule's shape influences its physical properties and biological activity. For instance, intramolecular hydrogen bonding between the amino, hydroxyl, and aldehyde groups could significantly impact the preferred conformation, a phenomenon that has been studied in similar systems like 3-amino-4-methoxy benzamide. ias.ac.in

Prediction of Molecular Geometry and Vibrational Frequencies

Computational methods, particularly DFT, are highly effective at predicting detailed molecular geometries, including bond lengths, bond angles, and dihedral angles. These theoretical structures can be compared with experimental data from techniques like X-ray crystallography if available.

Furthermore, these calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Theoretical vibrational analysis is a standard method to aid in the assignment of experimental spectra. Such studies have been performed for isomers and derivatives of vanillin, demonstrating excellent agreement between calculated and experimental frequencies. researchgate.netresearchgate.net

In Silico Property Prediction

In silico methods refer to computational approaches for predicting physicochemical and pharmacokinetic properties of molecules. These predictions are valuable in drug discovery and materials science for screening large numbers of compounds. For this compound, various properties could be predicted, including:

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Web-based tools and specialized software can estimate parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity. researchgate.net

Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and pKa can be calculated. These are fundamental to understanding the behavior of the compound in different environments.

In silico studies on vanillin derivatives have been conducted to evaluate their potential as therapeutic agents by predicting their pharmacokinetic profiles and docking them into the active sites of enzymes. researchgate.net

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. acs.org The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, dictates its properties. wiley.com While specific QSPR models exclusively for this compound are not extensively documented in publicly available literature, the established methodology for substituted benzaldehydes provides a clear framework for how such models would be developed. acs.orgnih.gov

The development of a QSPR model involves several key steps:

Data Set Selection : A diverse set of derivatives of this compound would be compiled, for which a specific property (e.g., solubility, antioxidant activity, boiling point) has been experimentally measured.

Descriptor Calculation : For each molecule in the data set, a large number of numerical values known as molecular descriptors are calculated. osdd.net These descriptors quantify various aspects of the molecular structure.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, are used to find the best correlation between a subset of the calculated descriptors and the experimental property. acs.orgescholarship.org

Validation : The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability for predicting the properties of new, untested molecules. researchgate.net

For a molecule like this compound, the molecular descriptors would capture its key structural features. These can be categorized as follows:

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional | Describes the basic composition and connectivity of the molecule, independent of its 3D geometry. | Molecular Weight, Number of N atoms, Number of O atoms, Number of aromatic rings. |

| Topological | Characterizes the atomic connectivity and branching of the molecular graph. | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices. nih.gov |

| Electronic | Quantifies the electronic environment of the molecule, often derived from quantum chemical calculations. | Dipole Moment, Mulliken Atomic Charges, HOMO/LUMO Energies. researchgate.netnih.gov |

| Physicochemical | Relates to physicochemical properties that can be estimated from the structure. | Molar Refractivity (SMR), LogP (octanol-water partition coefficient), Topological Polar Surface Area (TPSA). nih.gov |

| Steric/Geometrical | Describes the three-dimensional size and shape of the molecule. | Molecular Volume, Surface Area, Ovality. |

This table outlines the types of molecular descriptors that would be calculated for this compound and its derivatives in a typical QSPR study.

By correlating these descriptors with a target property, a predictive QSPR model can be built. For instance, a study on substituted benzaldehydes successfully used electronic and steric descriptors to predict 17O carbonyl chemical shifts, demonstrating the utility of QSPR in this class of compounds. acs.orgnih.gov Such models are invaluable for screening virtual libraries of derivatives to identify candidates with desired properties, thereby saving significant time and resources in experimental synthesis and testing.

Prediction of Reactivity Profiles and Selectivity

The reactivity of a molecule—where it reacts and how readily—is governed by its electronic structure. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of molecules like this compound. nih.gov These studies focus on analyzing the molecule's frontier molecular orbitals (FMOs) and other reactivity descriptors. wikipedia.org

Frontier Molecular Orbital (FMO) Theory FMO theory is a cornerstone for understanding chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com

HOMO : Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO : Represents the lowest energy space available for an electron and is associated with the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a greater tendency to accept electrons.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For the parent compound, 4-hydroxy-3-methoxybenzaldehyde (vanillin), DFT calculations have been used to determine these parameters. The presence of an additional amino group in this compound is expected to significantly influence these values, primarily by raising the HOMO energy due to the electron-donating nature of the -NH2 group. rsc.org

Global and Local Reactivity Descriptors From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Higher hardness implies lower reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table presents key global reactivity descriptors derived from HOMO and LUMO energies, which are used to quantify the reactivity of this compound.

Beyond predicting if a molecule will react, computational studies can predict where it will react (selectivity). The distribution of the HOMO and LUMO across the molecule highlights the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the aromatic ring is activated by three electron-donating groups (-NH2, -OH, -OCH3), while the aldehyde group (-CHO) is electron-withdrawing.

Nucleophilic Sites (Electron-Rich) : The HOMO is expected to be localized on the aromatic ring, particularly at the carbons ortho and para to the activating groups, and on the nitrogen and oxygen atoms. These are the sites most susceptible to attack by electrophiles.

Electrophilic Sites (Electron-Poor) : The LUMO is likely concentrated on the electron-withdrawing aldehyde group, specifically the carbonyl carbon. This site is the primary target for attack by nucleophiles. DFT studies on the reaction between primary amines and aldehydes confirm that the initial step is often the nucleophilic attack of the amine nitrogen on the aldehyde carbon. nih.govresearchgate.net

By mapping these orbitals and calculating local reactivity descriptors (like Fukui functions), a detailed profile of the molecule's reactivity and selectivity can be constructed, guiding synthetic efforts to modify the molecule at specific positions. rsc.org

Advanced Applications in Chemical and Materials Science Research

Role as a Versatile Building Block in Organic Synthesis

The reactivity of the aldehyde, phenol (B47542), and aniline (B41778) moieties within 2-Amino-4-hydroxy-3-methoxybenzaldehyde makes it an exceptionally versatile building block for organic chemists. It can participate in a multitude of reactions, such as condensation, substitution, and cyclization, providing straightforward pathways to complex molecular architectures.

The strategic placement of reactive sites on this compound facilitates the construction of diverse heterocyclic systems. The aldehyde group readily undergoes condensation reactions with various amines and compounds containing active methylene (B1212753) groups to form Schiff bases and other intermediates. researchgate.netnveo.org These intermediates can then be used in subsequent cyclization reactions to yield a variety of heterocyclic rings.

For instance, the reaction with primary amines leads to the formation of imines (Schiff bases), which are pivotal precursors for synthesizing nitrogen-containing heterocycles. researchgate.net Furthermore, multicomponent reactions involving this aldehyde, an active methylene compound, and a nitrogen source can lead to the one-pot synthesis of complex heterocyclic structures like pyridines and pyrimidines. nveo.org Research has demonstrated the synthesis of pyrazoline derivatives by reacting chalcones derived from vanillin (B372448) (a related compound) with hydrazine. nveo.org The presence of the amino and hydroxyl groups on the this compound scaffold offers additional sites for annulation, enabling the creation of fused heterocyclic systems.

Table 1: Examples of Heterocyclic Compounds Derived from Benzaldehyde (B42025) Precursors

| Precursor Class | Reactant(s) | Resulting Heterocycle | Reference |

| Vanillin-derived Chalcone | Hydrazine | Pyrazoline | nveo.org |

| Vanillin-derived Chalcone | Malononitrile, Ammonium Acetate | Pyridine | nveo.org |

| Vanillin-derived Chalcone | Guanidine Hydrochloride | Pyrimidine | nveo.org |

| Vanillin | Thiourea, 2-chloroacetic acid | 2-iminothiazolidin-4-one | nih.gov |

In the field of medicinal chemistry and drug discovery, the generation of chemical libraries with high structural diversity is crucial for identifying new lead compounds. nih.gov this compound is an ideal scaffold for this purpose. Its three distinct functional groups can be selectively modified to generate a large number of analogs from a single starting material.

The aldehyde can be transformed into alcohols, carboxylic acids, or used in reactions like the Wittig or Henry reactions to introduce new carbon-carbon bonds. The hydroxyl group can be alkylated, acylated, or used in ether synthesis. The amino group can be acylated, alkylated, or diazotized for further transformations. This trifunctionality allows for a combinatorial approach to synthesis, where different functional groups are modified in various combinations, rapidly expanding a chemical library. nih.gov This strategy enables the exploration of a wider chemical space, increasing the probability of discovering molecules with desired biological activities. nih.gov

Applications in Materials Science

The unique electronic and structural features of this compound also make it a valuable component in the design and synthesis of advanced materials.

Organic compounds containing heteroatoms like nitrogen and oxygen are effective corrosion inhibitors for metals, as these atoms can coordinate with metal atoms on the surface, forming a protective film. The related compound, 4-hydroxy-3-methoxybenzaldehyde (vanillin), has been studied as a non-toxic, volatile corrosion inhibitor for mild steel. researchgate.netuctm.edu It functions as a mixed-type inhibitor, and its adsorption on the steel surface prevents corrosive processes. uctm.edu

The presence of an additional amino group in this compound is expected to enhance these properties. The nitrogen atom of the amino group provides an additional site for coordination to the metal surface, potentially leading to stronger adsorption and improved inhibition efficiency. The mechanism involves the molecule adsorbing onto the metal surface, blocking active corrosion sites and creating a barrier against corrosive agents. uctm.edu

Table 2: Corrosion Inhibition Data for 4-hydroxy-3-methoxybenzaldehyde on Mild Steel

| Test Condition | Inhibition Efficiency (%) | Reference |

| Periodic Moisture Condensation | 96 - 99 | uctm.edu |

| 2.0 M HCl | ~85 | uctm.edu |

Vanillin and its derivatives are recognized as important bio-based platform molecules for the synthesis of polymers. scirp.org The functional groups on this compound allow it to be used as a monomer in polymerization reactions. The hydroxyl and amino groups can react with compounds like epoxides or acid chlorides in step-growth polymerization to form polyesters, polyamides, or polyethers.

For example, a derivative of vanillin, 2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate, was synthesized and copolymerized with styrene (B11656) via free-radical polymerization. scirp.org The resulting copolymers contained functional aldehyde groups that could be used for post-polymerization modification, such as immobilizing amino acids. scirp.org Similarly, the amino and hydroxyl groups of this compound could be used to synthesize functional polymers with applications in areas like specialty coatings, adhesives, or biocompatible materials. The aromatic structure of the monomer would also impart thermal stability to the resulting polymer. researchgate.net

Molecules that can selectively bind to specific ions or molecules and produce a detectable signal (e.g., a change in color or fluorescence) are the basis of chemical sensors. The structure of this compound is well-suited for this purpose. The aldehyde group can react with specific analytes to form products with distinct spectroscopic properties. researchgate.net

The combination of the hydroxyl and amino groups can act as a binding site for metal ions or anions. researchgate.netnih.gov Upon binding, the electronic properties of the molecule can be perturbed, leading to a change in its absorption or emission spectrum. For example, Schiff bases derived from aldehydes are widely used in the development of colorimetric and fluorescent sensors. researchgate.net By reacting this compound with appropriate signaling units, it is possible to design chemosensors for detecting various environmentally and biologically important species. nih.gov

Applications in Analytical Chemistry

Derivatization Reagent in Chromatographic Methods (e.g., HPLC, GC)

In chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a technique used to convert an analyte into a product that has improved chromatographic properties. This is often necessary for compounds that are non-volatile, thermally unstable, or lack a suitable chromophore for detection.

Theoretically, this compound could serve as a derivatization reagent, primarily through reactions involving its aldehyde functional group. It can react with primary and secondary amines to form Schiff bases (imines). This reaction would be useful for the analysis of compounds containing amine groups, such as amino acids, pharmaceuticals, or illicit drugs.

Potential Derivatization Reaction:

Analyte (with amine group) + this compound → Schiff Base

The resulting Schiff base derivative would likely exhibit enhanced UV-Vis absorbance or fluorescence compared to the original analyte, thereby increasing the sensitivity of detection in HPLC with a UV-Vis or fluorescence detector. For GC analysis, the derivatization could increase the volatility and thermal stability of the analyte, allowing it to be analyzed more effectively.

While specific studies detailing the use of this compound are scarce, research on similar compounds like vanillin demonstrates the principle. Vanillin has been used to synthesize Schiff base derivatives for analysis by HPLC and other methods. researchgate.net

Development of Spectrophotometric Detection Methods

Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a chemical substance. The development of new spectrophotometric methods often relies on reagents that react with a target analyte to produce a colored product.

The aromatic structure of this compound, along with its functional groups, suggests its potential for creating chromophoric systems. The formation of Schiff bases, as mentioned earlier, can lead to compounds with distinct colors that absorb light in the visible region of the electromagnetic spectrum. researchgate.net This color-forming reaction could be the basis for a simple and cost-effective spectrophotometric method for quantifying substances with amine groups.

The development of such a method would involve optimizing reaction conditions such as pH, temperature, and reagent concentration to ensure a stable and reproducible color formation. The absorbance of the resulting solution would then be measured at its wavelength of maximum absorbance (λmax), and this value would be proportional to the concentration of the analyte. Studies on Schiff bases derived from the related compound vanillin have shown distinct absorbance maxima, which is a prerequisite for their use in spectrophotometric analysis. researchgate.net

Below is a hypothetical data table illustrating the kind of results that would be generated in a study developing a spectrophotometric method using a reagent like this compound.

| Analyte | Derivative Formed | Solvent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

|---|---|---|---|---|

| Amine Compound A | Schiff Base A | Ethanol | 410 | 2.5 x 10⁴ |

| Amine Compound B | Schiff Base B | Methanol | 425 | 3.1 x 10⁴ |

| Amine Compound C | Schiff Base C | Acetonitrile | 415 | 2.8 x 10⁴ |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for 2-Amino-4-hydroxy-3-methoxybenzaldehyde often rely on multi-step processes that may involve harsh conditions or generate significant waste. A known pathway involves the synthesis of acetyl vanillin (B372448), followed by nitration, reduction of the nitro group, and subsequent hydrolysis to yield the target compound. google.com While effective, this route presents opportunities for improvement in line with the principles of green chemistry.

Future research should prioritize the development of more sustainable and efficient synthetic methodologies. One promising avenue is the exploration of biocatalytic and enzymatic processes. Enzymes such as amine oxidases could be investigated for the direct amination of precursor molecules, or engineered microorganisms could be developed for a one-pot biosynthesis from renewable feedstocks, mirroring the progress made in the bio-based production of vanillin. nih.govnih.gov Another approach involves replacing traditional reducing agents, such as iron powder in acidic media, with cleaner alternatives like sodium dithionite (B78146) or catalytic hydrogenation, which have been used for the synthesis of other aminobenzaldehydes. google.com The development of one-pot or tandem reactions, which minimize intermediate purification steps, could also significantly enhance the efficiency and reduce the environmental footprint of the synthesis. liberty.eduacs.org

| Current Approach | Proposed Sustainable Alternative | Potential Advantages |

| Multi-step synthesis with nitration/reduction | Biocatalytic synthesis using engineered enzymes | Use of renewable feedstocks, milder reaction conditions, reduced waste. |

| Use of metal-based reducing agents (e.g., Fe/HCl) | Catalytic hydrogenation or green reducing agents | Avoidance of heavy metal waste, higher atom economy. |

| Stepwise synthesis with intermediate isolation | One-pot or tandem reaction sequences | Reduced solvent usage, shorter reaction times, higher overall yield. |

Investigation of Uncharted Reactivity and Transformation Pathways

The rich array of functional groups on this compound offers a fertile ground for exploring uncharted chemical reactivity. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing aldehyde function suggests a unique reactivity profile compared to its isomers like vanillin.

Future investigations should focus on leveraging this unique reactivity. For instance, the compound is an ideal substrate for multicomponent reactions, such as the Mannich reaction, to create complex molecular architectures in a single step. dovepress.com The formation of Schiff bases through condensation of the amino or aldehyde group is a well-established reaction for related compounds and could be used to synthesize novel ligands for coordination chemistry or biologically active molecules. researchgate.netmdpi.com

A particularly compelling and unexplored area is the use of this compound in cycloaddition reactions. The aldehyde and amine functionalities can be used to generate in-situ reactive intermediates like azomethine ylides, which can then undergo [3+2] cycloadditions with various dipolarophiles to construct complex, nitrogen-containing heterocyclic systems. acs.org This pathway could provide access to novel scaffolds for medicinal chemistry and materials science. youtube.comwikipedia.orglibretexts.org

| Reaction Type | Potential Reagents/Conditions | Anticipated Product Class |

| Multicomponent Reactions | Secondary amines, active methylene (B1212753) compounds | Novel Mannich bases and related complex structures. |

| Schiff Base Condensation | Primary amines, hydrazines, hydroxylamines | Imines, hydrazones, oximes with potential for metal chelation. |

| Dipolar Cycloaddition | Alkenes, alkynes (as dipolarophiles) | Polycyclic amines, novel five-membered heterocycles. |

| Redox Reactions | Oxidizing/reducing agents (e.g., peroxynitrite) | Phenoxyl radicals, quinone-imine structures. researchgate.net |

Exploration of Advanced Materials Applications Beyond Current Scope

While vanillin and its derivatives have been explored as renewable building blocks for polymers, the potential of this compound in advanced materials remains largely untapped. nih.gov The presence of the primary amino group, in addition to the phenolic hydroxyl, provides a distinct advantage for polymerization and material functionalization.

Future research should explore the use of this compound as a monomer for novel polymers. The amino and hydroxyl groups can serve as reactive sites for polycondensation reactions with diacyl chlorides or diisocyanates to form new classes of polyesters, polyamides, or polyurethanes. nih.gov The aromatic structure suggests that polymers derived from this monomer could possess interesting thermal, mechanical, or optical properties. Furthermore, the compound could be used to synthesize poly(Schiff base)s or conjugated polymers, which may exhibit conductive or semi-conductive properties for applications in organic electronics. researchgate.net Another unexplored avenue is its use as a functionalizing agent for surfaces or nanoparticles, where the amino group can provide a covalent attachment point, and the aldehyde can be used for subsequent "click" chemistry modifications. scirp.org

Integration with Emerging Technologies in Chemical Research

Modern technologies like flow chemistry and artificial intelligence (AI) are revolutionizing chemical synthesis and discovery. Applying these tools to the study of this compound could dramatically accelerate progress.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. beilstein-journals.org Future work could focus on developing a continuous flow process for the synthesis of the title compound and its derivatives. acs.orgzenodo.org This would allow for precise control over reaction parameters, potentially improving yields and reducing side-product formation, especially in sensitive reactions like nitration or amidation.

Elucidation of Structure-Reactivity Relationships for Targeted Chemical Design

A fundamental understanding of how the specific arrangement of functional groups in this compound dictates its chemical behavior is crucial for its rational application in targeted chemical design.

Future research should systematically investigate these structure-reactivity relationships. This can be achieved through a combination of computational and experimental studies. Computational chemistry, using methods like Density Functional Theory (DFT), can provide insights into the molecule's electronic structure, bond energies, and reaction mechanisms. Experimentally, kinetic studies on the reactions of a series of closely related analogues can help quantify the electronic and steric effects of each substituent on the molecule's reactivity. researchgate.net This knowledge is essential for designing derivatives with tailored properties. For example, by understanding how substituents on the aromatic ring influence the nucleophilicity of the amino group or the electrophilicity of the aldehyde, one could design optimized ligands for specific metal ions or precursors for materials with desired electronic properties. nih.govnih.gov

Q & A

Q. What are the recommended synthetic methodologies for 2-Amino-4-hydroxy-3-methoxybenzaldehyde, and how do reaction conditions influence yield?

A common approach involves condensation reactions of substituted benzaldehydes with amine derivatives under acidic or reflux conditions. For example, reacting substituted benzaldehydes with amino-triazole derivatives in ethanol under glacial acetic acid catalysis and reflux (4–6 hours) yields structurally analogous compounds . Key variables include solvent polarity (e.g., ethanol vs. DMF), reaction time, and acid catalyst concentration. Optimizing these parameters can improve yields from ~50% to >80%.

Q. How can researchers characterize the purity and structural integrity of this compound?

Combined spectroscopic and chromatographic methods are essential:

- NMR : and NMR confirm substituent positions (e.g., methoxy at C3, amino at C2) .

- IR : Detect functional groups (e.g., C=O stretch at ~1680 cm, phenolic O-H at ~3200 cm) .

- HPLC/GC-MS : Quantify purity (>95% typical for research-grade material) .

- Single-crystal XRD : Resolve ambiguities in tautomeric forms or hydrogen-bonding networks using SHELX software for refinement .

Q. What solvents and storage conditions are optimal for preserving the stability of this compound?

- Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but insoluble in non-polar solvents (hexane). Use ethanol for stock solutions to avoid decomposition .

- Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation of the aldehyde and amino groups. Desiccate to minimize hygroscopic degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For example:

- Hydrogen bonding : Identify intramolecular H-bonds between the amino and methoxy groups, which stabilize planar conformations .

- Tautomerism : Distinguish between keto-enol tautomers via electron density maps. SHELX software enables high-resolution refinement (R-factor < 0.05) even for small molecules .

- Packing analysis : Use Mercury or Olex2 to visualize π-π stacking interactions in the crystal lattice, relevant for solid-state reactivity studies .

Q. What advanced analytical techniques are suitable for studying degradation pathways under oxidative or photolytic conditions?

- LC-HRMS : Track degradation products (e.g., quinone derivatives from aldehyde oxidation) with ppm-level mass accuracy .

- DFT calculations : Model reaction pathways (e.g., methoxy group demethylation) using Gaussian or ORCA software to predict degradation intermediates .

- UV-Vis spectroscopy : Monitor photostability under controlled light exposure (e.g., λ = 254 nm) to assess half-life in solution .

Q. How does substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?

The electron-donating methoxy and amino groups activate the aromatic ring toward electrophilic substitution. For example:

- Suzuki-Miyaura coupling : The aldehyde group can be functionalized with boronic acids at C5 (para to the amino group) under Pd catalysis .

- Schiff base formation : React with primary amines to form imines, with reaction rates influenced by solvent polarity and pH .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Dose-response normalization : Use standardized units (e.g., µM vs. µg/mL) to compare antimicrobial or antioxidant assays .

- Control for tautomerism : Validate the dominant tautomeric form (e.g., via NMR in DO vs. DMSO-d) before biological testing .

- Replicate under identical conditions : Address variability in cell culture media or microbial strains by cross-validating results in ≥3 independent labs .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Scale-up adjustments : Replace reflux with microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce side reactions .

- Workup optimization : Use column chromatography with gradient elution (hexane:ethyl acetate 70:30 to 50:50) to isolate the product from methoxy byproducts .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., tyrosinase) using PDB structures to identify key residues (e.g., His263 for hydrogen bonding) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for in vitro testing .

Q. How to resolve discrepancies in spectroscopic data between synthetic batches?

- Batch-to-batch NMR alignment : Use deuterated solvents and internal standards (e.g., TMS) to ensure consistency .

- Impurity profiling : Employ LC-MS/MS to identify trace byproducts (e.g., methylated derivatives) that may arise from incomplete purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.